4'-Trifluoromethyl-3,4-dimethoxybenzophenone

Vue d'ensemble

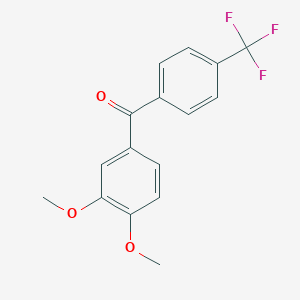

Description

4’-Trifluoromethyl-3,4-dimethoxybenzophenone is an organic compound with the chemical formula C16H13F3O3 It is a benzophenone derivative characterized by the presence of trifluoromethyl and dimethoxy groups on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-trifluoromethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Trifluoromethyl-3,4-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzophenone derivatives.

Applications De Recherche Scientifique

4’-Trifluoromethyl-3,4-dimethoxybenzophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4’-Trifluoromethyl-3,4-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Trifluoromethylbenzophenone: Lacks the methoxy groups, resulting in different chemical properties.

3,4-Dimethoxybenzophenone: Lacks the trifluoromethyl group, affecting its reactivity and applications.

4-Methoxybenzophenone: Contains only one methoxy group, leading to different chemical behavior.

Uniqueness

4’-Trifluoromethyl-3,4-dimethoxybenzophenone is unique due to the combination of trifluoromethyl and dimethoxy groups, which confer distinct chemical and physical properties.

Activité Biologique

4'-Trifluoromethyl-3,4-dimethoxybenzophenone (TFMDBP) is an organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes a trifluoromethyl group and two methoxy groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of TFMDBP can be represented as follows:

- Chemical Formula : C16H14F3O3

- Molecular Weight : 320.28 g/mol

The structural features include:

- A trifluoromethyl group at the para position of one phenyl ring.

- Methoxy groups at the 3 and 4 positions of the other phenyl ring.

Biological Activity Overview

TFMDBP exhibits a range of biological activities, which can be categorized into several key areas:

-

Antimicrobial Activity :

- TFMDBP has been identified as a potential fungicide, demonstrating efficacy against various fungal strains. The compound's ability to disrupt biological membranes is thought to contribute to its antifungal properties.

- Antioxidant Properties :

-

Cytotoxic Effects :

- Preliminary research suggests that TFMDBP may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve interference with cellular processes, potentially leading to apoptosis in malignant cells.

The exact mechanisms underlying the biological activities of TFMDBP are still under investigation. However, several hypotheses have been proposed:

- Interaction with Biological Membranes : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with lipid bilayers of microbial cells, leading to membrane disruption and cell death.

- Enzyme Inhibition : TFMDBP may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

Comparative Analysis

A comparative analysis of TFMDBP with other related compounds highlights its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzophenone | Basic structure without substituents | Simple UV absorber; less reactive |

| 3,4-Dimethoxybenzophenone | Two methoxy groups | Increased solubility but less stability |

| 4-Trifluoromethylbenzophenone | Trifluoromethyl group only | Enhanced reactivity due to electronegative fluorine |

| This compound | Trifluoromethyl and two methoxy groups | Distinct electronic properties; potential for diverse biological activity |

Case Studies

Several studies have explored the biological activity of TFMDBP:

-

Fungicidal Efficacy Study :

- A recent study evaluated the fungicidal activity of TFMDBP against Candida albicans. Results indicated a significant reduction in fungal viability at concentrations above 50 µg/mL, suggesting its potential as an antifungal agent.

- Antioxidant Activity Assessment :

-

Cytotoxicity Evaluation :

- Research involving human cancer cell lines revealed that TFMDBP induced apoptosis at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development.

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-21-13-8-5-11(9-14(13)22-2)15(20)10-3-6-12(7-4-10)16(17,18)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAAHGUGVCQZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558637 | |

| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-99-8 | |

| Record name | (3,4-Dimethoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.